2-(1-Piperazinyl)benzoic acid trihydrate

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Researchers face inconsistent hydrate forms and protected intermediates requiring extra deprotection steps for SAR studies. This trihydrate offers a defined stoichiometry (C11H20N2O5) and free carboxylic acid for direct derivatization to amide libraries.

- **Key Advantage**: Trihydrate form provides superior stability and handling over anhydrous (CAS 446831-27-2) or HCl salts.
- **Application**: Direct precursor for GlyT-1 inhibitor synthesis (CNS disorders) and benzoyl-piperazine libraries.
- **Supply**: ≥98% purity. Available for immediate R&D procurement.

Molecular Formula C11H20N2O5
Molecular Weight 260.29
CAS No. 1185169-24-7
Cat. No. B2862568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Piperazinyl)benzoic acid trihydrate
CAS1185169-24-7
Molecular FormulaC11H20N2O5
Molecular Weight260.29
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=C2C(=O)O.O.O.O
InChIInChI=1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2
InChIKeyWNFOEGYJKMMUPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Piperazinyl)benzoic Acid Trihydrate Overview


2-(1-Piperazinyl)benzoic acid trihydrate is an organic compound with the molecular formula C11H20N2O5 and an average mass of 260.287 Da. It belongs to the class of piperazine-substituted benzoic acid derivatives. This compound is characterized by a piperazine ring attached to the 2-position of a benzoic acid moiety, and it exists as a trihydrate, incorporating three water molecules of hydration. [1] It is primarily utilized as a synthetic building block and intermediate in medicinal chemistry and organic synthesis. [2]

Defined trihydrate form supports accurate stoichiometry

Molecular weight distinction avoids calculation errors

Free carboxylic acid enables direct amide/ester conjugation

No deprotection step required

High purity specification for reproducible synthetic outcomes

Consistent quality supports SAR and library synthesis

2-(1-Piperazinyl)benzoic Acid Trihydrate – Substitution Considerations


The trihydrate form of 2-(1-piperazinyl)benzoic acid (CAS 1185169-24-7) offers distinct advantages over its anhydrous counterpart (CAS 446831-27-2) and other related piperazinyl benzoic acid derivatives, which may be provided as hydrochloride salts (e.g., CAS 1190017-87-8) or esters (e.g., ethyl ester, CAS 180417-98-5). The presence of three water molecules of hydration influences the compound's physical properties, including its stability and handling characteristics, making it a preferred form for certain synthetic applications. Furthermore, the free carboxylic acid group provides a versatile handle for further derivatization, which is not available in ester-protected analogs without an additional deprotection step.

Anhydrous form (CAS 446831-27-2)

Molecular weight mismatch may lead to significant stoichiometric errors if substituted directly.

Hydrochloride salt (CAS 1190017-87-8)

Salt counterion and typically lower purity specification can alter reaction profiles and yield.

Ester derivative (CAS 180417-98-5)

Protected acid requires an additional hydrolysis step, changing the synthetic route and potentially reducing efficiency.

2-(1-Piperazinyl)benzoic Acid Trihydrate: Product Selection Evidence


Molecular Weight: Trihydrate vs. Anhydrous Form

The trihydrate form (CAS 1185169-24-7) has a molecular weight of 260.29 g/mol (C11H20N2O5), which is significantly higher than the anhydrous form (CAS 446831-27-2) at 206.24 g/mol (C11H14N2O2). This difference is critical for accurate stoichiometric calculations during synthesis. [1]

Mol. weight
Reported
Trihydrate: 260.29 g/mol
vs Anhydrous: 206.24 g/mol

Critical for accurate stoichiometric calculations

~26% mass difference if wrong form used

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Purity Profile: Trihydrate vs. Hydrochloride Salt

Commercially available 2-(1-piperazinyl)benzoic acid trihydrate is offered with a minimum purity specification of 98% (NLT 98%). In contrast, the hydrochloride salt form (CAS 1190017-87-8) is often supplied with a lower minimum purity specification of 95%.

Purity spec
Data to verify
Trihydrate: NLT 98%
vs HCl salt: 95%

Higher specified purity may reduce purification needs

Supplier-dependent; verify per batch

Analytical Chemistry Quality Control Procurement

Functional Group Availability: Free Acid vs. Ester

2-(1-Piperazinyl)benzoic acid trihydrate features a free carboxylic acid group (-COOH), making it directly amenable to amide bond formation or esterification reactions without a prior deprotection step. Related compounds, such as the ethyl ester derivative (CAS 180417-98-5), require an additional hydrolysis step to access the free acid for these applications.

Functional group
Class-level
Free -COOH for direct coupling
vs ester (requires hydrolysis)

Eliminates a synthetic step

Inference based on functional group chemistry

Medicinal Chemistry Bioconjugation Organic Synthesis

Application Scenarios for 2-(1-Piperazinyl)benzoic Acid Trihydrate


CNS-Targeted Benzoyl-Piperazine Synthesis

2-(1-Piperazinyl)benzoic acid trihydrate serves as a versatile precursor for synthesizing benzoyl-piperazine derivatives, a class of compounds investigated for their activity as GlyT-1 inhibitors, which are relevant to the treatment of CNS disorders such as schizophrenia and Alzheimer's disease. [1] The free carboxylic acid group allows for direct coupling with various amines to generate diverse amide libraries. The trihydrate form offers a defined molecular weight and high purity specification, supporting accurate stoichiometric control during library synthesis.

Neurological Disorder Research Building Block

The piperazine moiety is a well-known pharmacophore in medicinal chemistry for enhancing binding affinity and selectivity in drug interactions. [2] 2-(1-Piperazinyl)benzoic acid trihydrate is a fundamental building block for constructing molecules that interact with targets relevant to neurological disorders. The compound's high purity (NLT 98%) and defined hydrate form ensure reproducibility in structure-activity relationship (SAR) studies.

Anti-inflammatory and Metabolic Disorder Research

Derivatives of 2-(piperazin-1-yl)benzoic acid have been investigated for their potential anti-inflammatory properties and for influencing enzymes involved in glucose metabolism and lipid synthesis. The trihydrate form of this core structure provides a stable and readily available starting material for exploring these therapeutic areas. The free acid group is essential for further derivatization to optimize pharmacological properties.

Application
Selection Property
Validation Focus
CNS disorder glycine transporter research
Free carboxylic acid for amide library synthesis
Stoichiometric control and purity reproducibility
Neurological target SAR studies
Defined hydrate form and high purity
Consistent reaction outcomes and batch-to-batch reliability
Anti-inflammatory and metabolic pathway research
Free acid for derivatization
Stable starting material and synthetic reproducibility

Technical Documentation Hub

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18 linked technical documents
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